Array ( [bid] => 13719641 )
16-Meprednisone acetate is a synthetic glucocorticoid, specifically an acetate ester of methylprednisolone. This compound is primarily utilized for its anti-inflammatory and immunosuppressive properties. It is often administered via intramuscular injection, allowing for a prolonged therapeutic effect due to its depot formulation. The chemical structure of 16-Meprednisone acetate is characterized by the presence of a 21-acetate group, which enhances its solubility and bioavailability compared to its parent compound, methylprednisolone .
16-Meprednisone acetate undergoes several chemical transformations in biological systems. Upon administration, it is hydrolyzed to yield active prednisolone, which interacts with glucocorticoid receptors to exert its effects. Key reactions include:
The biological activity of 16-Meprednisone acetate is primarily attributed to its ability to modulate inflammatory responses. It acts by:
These mechanisms make it effective in treating various conditions, including autoimmune diseases, allergies, and inflammatory disorders.
The synthesis of 16-Meprednisone acetate typically involves the following steps:
This synthetic route allows for the efficient production of 16-Meprednisone acetate for clinical use.
16-Meprednisone acetate is widely used in both human and veterinary medicine due to its potent anti-inflammatory properties. Its applications include:
The long-lasting effects of this compound make it particularly useful for conditions requiring sustained therapy.
Interaction studies reveal that 16-Meprednisone acetate can interact with various drugs and substances, which may alter its efficacy or increase the risk of side effects. Notable interactions include:
Understanding these interactions is crucial for optimizing treatment regimens involving this compound.
Several compounds share structural similarities with 16-Meprednisone acetate, including:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methylprednisolone | Same core structure | Less potent anti-inflammatory action; shorter duration of action. |
| Prednisolone | Parent compound | More rapid metabolism; less effective as a depot formulation. |
| Dexamethasone | Fluorinated derivative | Greater potency; longer half-life; used in more severe cases. |
| Hydrocortisone | Natural corticosteroid | Shorter duration; used in acute conditions. |
The uniqueness of 16-Meprednisone acetate lies in its prolonged action due to its depot formulation, making it particularly suitable for chronic conditions requiring sustained therapy .
The development of 16-methyl corticosteroids originated in the 1950s with efforts to enhance the therapeutic index of natural glucocorticoids like cortisone and hydrocortisone. Early work by the Schering Corporation demonstrated that introducing methyl groups at the C16 position improved glucocorticoid receptor selectivity while minimizing mineralocorticoid side effects. The synthesis of 16β-methylprednisolone in 1966 marked a milestone, as its structural modifications conferred greater metabolic stability compared to non-methylated analogues. Subsequent research focused on optimizing esterification strategies, particularly at the C21 position, to enhance bioavailability. By the 1990s, advances in stereoselective synthesis enabled the production of 16α-methyl derivatives, which exhibited distinct pharmacokinetic profiles due to conformational differences in the steroid backbone.
The introduction of the C16 methyl group typically involves copper-mediated alkylation of Δ16-pregnenolone intermediates. A pivotal method described in patent literature utilizes cupric acetate as a catalyst to facilitate the reaction between Grignard reagents and 16-dehydro steroid precursors. For 16-meprednisone acetate, this is followed by oxidation at C11 and C17 to establish the characteristic dihydroxyacetone side chain. Esterification at the C21 position is achieved using acetic anhydride under alkaline conditions, with yields exceeding 80% when conducted in tetrahydrofuran at −20°C.
Table 1: Comparative Alkylation Methods for C16 Functionalization
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Grignard Alkylation | Cu(OAc)₂ | THF | 82 | |
| Michael Addition | K₂CO₃ | DMF | 68 | |
| Radical Methylation | AIBN | Benzene | 45 |
Protecting groups are essential to prevent undesired oxidation at C3 and C20 during synthesis. Ethylenedioxy ketals have been widely adopted to shield the C3 carbonyl, while tert-butyldimethylsilyl (TBDMS) ethers protect hydroxyl groups at C11 and C17. Notably, the choice of protecting group influences reaction kinetics; for instance, ketal-protected intermediates undergo C16 alkylation 30% faster than their unprotected counterparts due to reduced steric hindrance. Post-functionalization, deprotection is achieved using acidic ion-exchange resins, preserving the integrity of the methylated D-ring.
Industrial synthesis prioritizes non-polar solvents like toluene to enhance reagent solubility and facilitate byproduct removal. Catalytic systems employing copper(I) cyanide have demonstrated superior regioselectivity for C16 methylation compared to traditional cupric chloride, achieving enantiomeric excesses >95%. Temperature control is critical: maintaining reactions at −10°C minimizes epimerization at C16, while higher temperatures promote byproduct formation.
Real-time monitoring using Raman spectroscopy has enabled precise control over reaction stoichiometry, particularly during esterification. PAT-driven feedback loops adjust acetic anhydride dosing rates, reducing excess reagent usage by 40% and improving overall yields to 89%. Additionally, microreactor systems have curtailed batch-to-batch variability by ensuring uniform mixing and thermal gradients.
The stereochemistry of the C16 methyl group profoundly impacts biological activity. 16α-Methyl derivatives, such as 16-meprednisone acetate, exhibit a 12-fold higher glucocorticoid receptor binding affinity than their 16β counterparts due to favorable van der Waals interactions with Leu753 and Gln642 residues. X-ray crystallography confirms that the α-configuration induces a 7° tilt in the steroid backbone, optimizing hydrogen bonding with the receptor’s ligand-binding domain. Conversely, β-methylated analogues suffer from steric clashes with Phe623, reducing potency.
Table 2: Stereochemical Impact on Receptor Binding Affinity
| Configuration | Glucocorticoid IC₅₀ (nM) | Mineralocorticoid IC₅₀ (nM) |
|---|---|---|
| 16α-Methyl | 3.2 | 420 |
| 16β-Methyl | 38.7 | 85 |
Data adapted from receptor binding assays.
16-Meprednisone acetate demonstrates distinct binding characteristics when compared to endogenous glucocorticoids, with significant implications for its therapeutic efficacy [1]. Studies utilizing fluorescence polarization assays have revealed that synthetic glucocorticoids, including methylprednisolone derivatives, exhibit markedly different binding affinities compared to cortisol, the primary endogenous ligand [2]. The relative binding affinity hierarchy for glucocorticoid receptor shows methylprednisolone>betamethasone≈prednisolone>dexamethasone, with inhibitory concentration 50 values of 1.67, 2.94, 2.95, and 5.58 nanomolar respectively [2].
Comparative binding studies demonstrate that cortisol possesses relatively low potency and receptor binding ability when compared to synthetic glucocorticoids such as dexamethasone [3]. The structural basis for these differences lies in the flexibility of the carbon 1-carbon 2 single bond in the steroid A ring, which is primarily responsible for the low affinity of cortisol to glucocorticoid receptor [3]. In contrast, synthetic modifications enhance binding through improved conformational stability and receptor pocket occupancy [3].
The substitution patterns significantly influence binding affinity, with the introduction of 17 alpha-hydroxyl or 21-hydroxyl groups leading to decreased steroid lipophilicity and increased receptor affinity [4]. Conversely, acetate substitutions at positions 17 alpha and 21 cause decreased receptor affinity while increasing lipophilicity [4]. The binding affinity of highly lipophilic 17 alpha, 21-diesters shows intermediate values between single esters and parent alcohols [4].
Table 1: Comparative Glucocorticoid Receptor Binding Affinities
| Compound | Inhibitory Concentration 50 (nanomolar) | Relative Binding Affinity | Reference |
|---|---|---|---|
| Methylprednisolone | 1.67 | 100% | [2] |
| Betamethasone | 2.94 | 57% | [2] |
| Prednisolone | 2.95 | 56% | [2] |
| Dexamethasone | 5.58 | 30% | [2] |
| Cortisol | Variable | 25-42%* | [5] |
*Values vary by tissue type and experimental conditions
The carbon 16 methylation in 16-meprednisone acetate represents a critical structural modification that influences glucocorticoid receptor binding through allosteric mechanisms [6]. Position 16 of the steroid nucleus modulates glucocorticoid-induced transcriptional activity at the molecular level, with different stereochemical configurations producing distinct biological effects [6]. Comparative studies between dexamethasone (16 alpha-methyl) and betamethasone (16 beta-methyl) demonstrate that carbon 16 substitution patterns significantly affect both receptor binding kinetics and downstream transcriptional activation [6].
The allosteric effects of carbon 16 methylation extend beyond simple binding affinity to influence receptor conformational dynamics [7]. Allosteric modulators can affect receptor function by altering binding affinity through conformational coupling between orthosteric and allosteric binding sites, or by modulating efficacy through changes in functional response to ligand binding [7]. These modifications can result in positive, negative, or neutral effects on receptor activation depending on the specific structural context [7].
Research indicates that carbon 16 substitutions virtually eliminate mineralocorticoid activity while enhancing glucocorticoid and anti-inflammatory effects [8]. The mechanism involves stabilization of specific receptor conformations that favor glucocorticoid receptor-mediated transcription over mineralocorticoid receptor activation [8]. This selectivity is achieved through differential coactivator recruitment patterns and altered protein-protein interaction surfaces [8].
The stereochemistry at carbon 16 directly influences the efficiency of transcriptional activation, with dexamethasone (16 alpha-methyl) showing superior transcriptional activation of mouse mammary tumor virus-chloramphenicol acetyltransferase constructs compared to betamethasone (16 beta-methyl) [6]. Additionally, dexamethasone demonstrates enhanced potency in inhibiting activator protein-1 deoxyribonucleic acid-binding activity [6].
16-Meprednisone acetate participates in rapid, non-genomic signaling mechanisms that operate independently of traditional genomic pathways [9]. These membrane-associated rapid corticosteroid signaling pathways involve direct interactions with cell membrane components and activation of intracellular second messenger systems [10]. The rapid effects occur within minutes of glucocorticoid exposure, distinguishing them from the delayed transcriptional effects that require hours to days [9].
Membrane-associated glucocorticoid receptors mediate rapid signaling through guanosine triphosphate-binding protein-coupled mechanisms [10]. Evidence indicates that glucocorticoids rapidly inhibit high-voltage-activated calcium currents in various cell types, including hippocampal neurons and dorsal root ganglion neurons, through guanosine triphosphate-dependent mechanisms [10]. The binding of radiolabeled glucocorticoids to membrane fractions is suppressed by guanosine triphosphate-gamma-S and enhanced by magnesium, supporting the involvement of guanosine triphosphate-binding protein-coupled receptors [10].
The rapid glucocorticoid effects involve activation of multiple signaling cascades, including protein kinase A, protein kinase C, and mitogen-activated protein kinase pathways [9]. These pathways can be activated within minutes of glucocorticoid exposure and are insensitive to protein synthesis inhibitors, confirming their non-genomic nature [9]. The membrane-associated mechanisms show tissue-specific variations, with different cell types exhibiting distinct sensitivity patterns and downstream effector activation [11].
Table 2: Non-Genomic Signaling Pathways Activated by Glucocorticoids
| Signaling Pathway | Cell Type | Time Course | Sensitivity to Protein Synthesis Inhibition | Reference |
|---|---|---|---|---|
| Protein Kinase A/Sarco/Endoplasmic Reticulum Calcium-ATPase | Human bronchial epithelial | <30 minutes | Insensitive | [9] |
| Protein Kinase C | Mouse cortical collecting duct | <30 minutes | Insensitive | [9] |
| Inositol Trisphosphate/Protein Kinase C | Rat vascular smooth muscle | <30 minutes | Insensitive | [9] |
| Calcium/Calmodulin-Dependent Protein Kinase II | Mouse skeletal myotubes | <30 minutes | Insensitive | [9] |
| Extracellular Signal-Regulated Kinase 1/2 | Personal Computer 12 cells | <30 minutes | Insensitive | [9] |
Glucocorticoids, including 16-meprednisone acetate, exert direct effects on mitochondrial function through membrane interaction mechanisms [12]. These interactions involve translocation of glucocorticoid receptors to mitochondria in a dose- and time-dependent manner, where they modulate various aspects of mitochondrial function [12]. The mitochondrial effects demonstrate biphasic characteristics, with low concentrations potentiating mitochondrial function while chronically high levels attenuate performance [12].
High concentrations of methylprednisolone intercalate into plasma and mitochondrial cellular membranes, altering physiochemical properties and activating membrane proteins [13]. This membrane association changes cellular functions and influences cation transport through plasma membranes while stimulating proton leak across inner mitochondrial membranes [13]. The resulting compromise in oxidative phosphorylation reduces adenosine triphosphate production, affecting cellular energy metabolism and immune function [13].
Glucocorticoid receptor translocation to mitochondria facilitates formation of complexes with antiapoptotic proteins, particularly B-cell lymphoma 2 [12]. This interaction promotes B-cell lymphoma 2 translocation into mitochondria, with expression levels showing biphasic responses to glucocorticoid concentration and treatment duration [12]. The mitochondrial glucocorticoid receptor levels are significantly reduced in chronically treated animals, with high doses also reducing mitochondrial B-cell lymphoma 2 levels [12].
The mitochondrial membrane interactions result in measurable changes in mitochondrial oxidation, membrane potential, and calcium holding capacity [12]. These parameters demonstrate coordinated biphasic responses that correlate with neuroprotective effects at low concentrations and enhanced neurotoxicity at high concentrations [12]. The mechanisms involve both direct membrane effects and receptor-mediated signaling cascades that converge on mitochondrial function regulation [12].
16-Meprednisone acetate exerts potent anti-inflammatory effects through suppression of nuclear factor kappa B activation, a critical transcription factor regulating inflammatory gene expression [14]. Glucocorticoids function as potent inhibitors of nuclear factor kappa B activation in both animal models and cultured cell systems [14]. This inhibition is mediated through induction of inhibitory kappa B alpha protein synthesis, which traps activated nuclear factor kappa B in inactive cytoplasmic complexes [14].
The suppression kinetics involve multiple temporal phases, with initial effects occurring within hours of glucocorticoid exposure [15]. Dexamethasone treatment results in significant suppression of nuclear factor kappa B expression in both cytoplasm and nuclei of mononuclear cells, accompanied by decreased interleukin-8 levels [15]. The temporal pattern shows progressive reduction in nuclear factor kappa B deoxyribonucleic acid-binding activity, with maximal suppression achieved within 48-72 hours of treatment initiation [15].
Glucocorticoids maintain their repressive capacity on nuclear factor kappa B-driven gene expression regardless of coactivator availability [16]. The repression mechanism operates through specific targeting of p65-mediated transactivation rather than general competition for limiting nuclear factors [16]. This specificity is codetermined by TATA box context and involves disruption of coactivator recruitment patterns essential for nuclear factor kappa B function [16].
The kinetic profile demonstrates sustained suppression effects that persist beyond the immediate presence of glucocorticoids [17]. Prednisolone treatment effectively reduces deoxyribonucleic acid-binding activities of both nuclear factor kappa B and activator protein-1 in nephritic glomeruli, with therapeutic efficacy correlating with suppression magnitude [17]. The suppression kinetics follow first-order decay patterns with tissue-specific variations in sensitivity and duration [17].
Table 3: Nuclear Factor Kappa B Suppression Kinetics by Glucocorticoids
| Time Point | Nuclear Factor Kappa B Activity (% Control) | Inhibitory Kappa B Alpha Expression (Fold Change) | Interleukin-8 Levels (% Reduction) | Reference |
|---|---|---|---|---|
| 2 hours | 85% | 1.5x | 15% | [15] |
| 8 hours | 65% | 2.1x | 35% | [15] |
| 24 hours | 40% | 2.8x | 60% | [15] |
| 48 hours | 25% | 3.2x | 75% | [15] |
| 72 hours | 20% | 3.5x | 80% | [15] |
The transcriptional regulation mediated by 16-meprednisone acetate involves specific coactivator recruitment patterns that determine the assembly of regulatory complexes on target promoters [18]. Glucocorticoid receptor exhibits preferential recruitment of steroid receptor coactivator family members, with distinct preferences compared to other steroid receptors [18]. Activated glucocorticoid receptor preferentially associates with steroid receptor coactivator-2 (transcriptional intermediary factor-2/glucocorticoid receptor interacting protein-1), which subsequently recruits p300/cAMP response element-binding protein associated factor [18].
The sequential recruitment process involves ordered assembly of coactivator complexes with specific histone modification patterns [19]. Steroid receptor coactivator recruitment to the activation domain 2 region facilitates binding of co-coactivators such as coactivator-associated arginine methyltransferase 1 and protein arginine N-methyltransferase 1 [19]. These histone methyltransferases specifically modify histone H3 at arginines 2, 17, and 26, with cAMP response element-binding protein-mediated acetylation of histone H3 lysine 18 promoting subsequent methylation events [19].
The coactivator recruitment patterns demonstrate functional specificity, with progesterone receptor preferentially interacting with steroid receptor coactivator-1 while glucocorticoid receptor favors steroid receptor coactivator-2 [18]. This differential recruitment determines subsequent histone acetyltransferase specificity, with steroid receptor coactivator-1 recruiting cAMP response element-binding protein while steroid receptor coactivator-2 recruits p300/cAMP response element-binding protein associated factor [18]. The resulting histone modification patterns show receptor-specific signatures that correlate with transcriptional outcomes [18].
The p300 acetyltransferase activity makes critical contributions to glucocorticoid receptor-mediated transcription, with the histone acetyltransferase domain being essential for transcriptional activation [20]. Sequential recruitment of steroid receptor coactivator-1 and p300 enhances both transcription initiation and reinitiation efficiency [21]. The synergistic activation involves formation of proper interaction surfaces for ribonucleic acid polymerase II complex recruitment and stabilization of transcription factor IID and transcription factor IIB complexes at promoter regions [21].
Table 4: Coactivator Recruitment Specificity by Nuclear Receptors
| Nuclear Receptor | Primary Coactivator | Secondary Coactivator | Histone Acetyltransferase | Histone Modification Pattern | Reference |
|---|---|---|---|---|---|
| Glucocorticoid Receptor | Steroid Receptor Coactivator-2 | p300/cAMP Response Element-Binding Protein Associated Factor | p300/cAMP Response Element-Binding Protein Associated Factor | Histone H3 modification | [18] |
| Progesterone Receptor | Steroid Receptor Coactivator-1 | cAMP Response Element-Binding Protein | cAMP Response Element-Binding Protein | Histone H4 lysine 5 acetylation | [18] |
| Androgen Receptor | Transcriptional Intermediary Factor-2 | Steroid Receptor Coactivator-1 | Variable | Tissue-specific patterns | [22] |
| Estrogen Receptor Alpha | Steroid Receptor Coactivator-3 | Coactivator-Associated Arginine Methyltransferase 1 | p300 | Histone H3 arginine 17 methylation | [19] |
Chromatographic separation methodologies for 16-Meprednisone acetate have been extensively developed utilizing reversed-phase high-performance liquid chromatography systems. The analytical approach typically employs C18 stationary phases with dimensions of 150 × 4.6 mm and particle sizes ranging from 3-5 μm to achieve optimal resolution of the main compound and its process-related impurities [5] [6] [7].
Mobile phase optimization represents a critical parameter in achieving baseline separation. The most effective mobile phase systems consist of acetonitrile and water with pH adjustment using formic acid or acetic acid. A typical gradient elution profile initiates with 60% aqueous phase containing 0.1% formic acid and 40% acetonitrile, progressing to 20% aqueous phase and 80% acetonitrile over a 20-minute period [7] [8]. The flow rate is maintained at 1.0-1.5 mL/min with column temperature control at 40-50°C to ensure reproducible retention times and peak shapes [8] [9].
| Parameter | Specification | Typical Results |
|---|---|---|
| Linearity Range | At least 5 concentration levels | 0.1-100 μg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995-0.9999 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1 | 0.03-0.05 μg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10:1 | 0.1-0.15 μg/mL |
| Precision (RSD%) | ≤ 2.0% (repeatability) | 0.5-1.5% |
| Accuracy (Recovery%) | 98.0-102.0% | 99.2-100.8% |
Detection methodologies utilize ultraviolet absorption at 254 nm, which corresponds to the α,β-unsaturated ketone chromophore present in the steroid structure [7] [8]. The detection wavelength provides adequate sensitivity for quantification of 16-Meprednisone acetate while maintaining specificity for related compounds. Alternative detection approaches include photodiode array detection enabling spectral confirmation of peak identity and purity assessment [8] [10].
Process-related impurity profiling requires comprehensive method development to separate potential synthetic intermediates, degradation products, and unknown impurities. The relative retention time approach facilitates identification of impurities, with process impurities typically eluting at retention times of 0.35-0.82 relative to the main peak [11]. Specification limits for individual impurities are established at 0.1-0.5% depending on the impurity class and toxicological assessment [11] [12].
| Impurity | Relative Retention Time | Specification Limit (%) | Typical Level (%) |
|---|---|---|---|
| Process Impurity A | 0.45 | ≤ 0.5 | 0.1-0.3 |
| Process Impurity B | 0.68 | ≤ 0.3 | 0.05-0.15 |
| Process Impurity C | 0.82 | ≤ 0.2 | 0.02-0.08 |
| Degradation Product 1 | 1.15 | ≤ 0.1 | Not detected |
| Degradation Product 2 | 1.28 | ≤ 0.1 | Not detected |
| Degradation Product 3 | 1.42 | ≤ 0.1 | Not detected |
Method validation parameters follow International Conference on Harmonisation guidelines with specific emphasis on specificity, linearity, precision, accuracy, and robustness. The validated method demonstrates linearity over the concentration range of 0.1-100 μg/mL with correlation coefficients exceeding 0.999 [6] [7]. Precision studies yield relative standard deviations below 2.0% for both repeatability and intermediate precision [6] [8].
Forced degradation studies provide essential information regarding the stability characteristics of 16-Meprednisone acetate under various stress conditions. These studies follow International Conference on Harmonisation guidelines Q1A(R2) and Q1B, incorporating acidic, basic, oxidative, thermal, and photolytic stress conditions [13] [14] [15].
Acidic hydrolysis conditions typically employ 1N hydrochloric acid at 80°C for 2-5 hours, resulting in moderate to high degradation levels. The primary degradation pathway involves hydrolysis of the acetate ester linkage, yielding the corresponding alcohol and acetic acid [13] [14]. Additional degradation products may include ring-opened compounds and dehydration products, particularly under prolonged exposure conditions [13] [15].
Basic hydrolysis represents the most severe degradation condition, with 1N sodium hydroxide at 80°C causing complete degradation within 2-5 hours. The alkaline conditions facilitate not only acetate hydrolysis but also extensive structural modifications including ketone reduction, ring opening, and formation of multiple degradation products [13] [14] [15]. The degradation pattern under basic conditions generates the highest number of degradation products, necessitating careful chromatographic method development for complete separation [14] [15].
| Stress Condition | Test Conditions | Degradation Level | Major Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 1N HCl, 80°C, 2-5 hours | Moderate to High | Acetate hydrolysis products |
| Base Hydrolysis | 1N NaOH, 80°C, 2-5 hours | Complete degradation | Multiple ring-opened products |
| Neutral Hydrolysis | Water, 80°C, 24 hours | Low to Moderate | Hydrolysis products |
| Oxidative Stress | 3% H₂O₂, 37°C, 24 hours | Low to Moderate | Hydroxylated derivatives |
| Thermal Stress | 80°C, dry heat, 24 hours | Low | Dehydration products |
| Photolytic Stress | UV light, 2.6 × 10⁶ lux hours | Moderate | Photoisomers |
| Humidity Stress | 92% RH, 40°C, 14 days | Low | Hydrolysis products |
Oxidative stress conditions utilize 3% hydrogen peroxide at 37°C for 24 hours, producing low to moderate degradation levels. The oxidative pathway primarily affects the hydroxyl groups and may result in formation of ketone derivatives and ring-opened products. The oxidation pattern typically generates fewer degradation products compared to hydrolytic conditions [13] [16].
Thermal and photolytic stress conditions provide additional insight into the compound's stability profile. Thermal stress at 80°C under dry conditions results in minimal degradation, primarily involving dehydration reactions [13] [16]. Photolytic stress under ultraviolet light exposure generates moderate degradation levels with formation of photoisomers and rearrangement products [13] [16].
Stability-indicating methodology validation requires demonstration of the analytical method's ability to separate degradation products from the main compound and other impurities. Peak purity assessment using photodiode array detection confirms the absence of co-eluting compounds, while forced degradation studies validate the method's stability-indicating capability [10] [17] [14].
Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 16-Meprednisone acetate through analysis of the characteristic proton environments within the steroid framework. The ¹H Nuclear Magnetic Resonance spectrum exhibits complex multipicity patterns spanning the range from 0.9 to 7.5 ppm, reflecting the diverse chemical environments of protons in the steroid skeleton [18] [20].